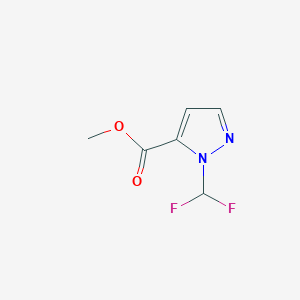

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is a chemical compound that is used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of this compound involves several steps, including oxidation, esterification, addition, methylation, and hydrolysis . The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis

The molecular structure of “Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached . In molecular docking, the carbonyl oxygen atom could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis

The chemical reactions involving “Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” are of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical And Chemical Properties Analysis

“Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is a solid at 20 degrees Celsius . Its chemical formula is C6H6F2N2O2 and it has a molar mass of 176.12 . Its melting point is reported to be between 200-201°C .Applications De Recherche Scientifique

Late-stage Difluoromethylation

“Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is used in late-stage difluoromethylation processes . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Metal-based Methods

The compound is used in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . This has been a significant development in the last decade .

Minisci-type Radical Chemistry

“Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is used in Minisci-type radical chemistry for difluoromethylation of C (sp2)–H bonds . This strategy is best applied to heteroaromatics .

Construction of C (sp3)–CF2H Bonds

The compound is used in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .

Site-selective Installation on Large Biomolecules

An exciting application of “Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Formation of X–CF2H Bonds

The compound is used in the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . This is conventionally achieved upon reaction with ClCF2H .

Antifungal Activity

“Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown moderate to excellent activities against seven phytopathogenic fungi .

Safety and Hazards

Orientations Futures

The field of difluoromethylation processes, which includes “Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate”, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further optimizing these processes and exploring new applications for these compounds .

Mécanisme D'action

Target of Action

The primary target of Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate acts by inhibiting succinate dehydrogenase . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, particularly in rapidly proliferating cells like fungi .

Biochemical Pathways

The compound affects the citric acid cycle and the electron transport chain, both of which are central to cellular respiration . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate in the citric acid cycle and the transfer of electrons to ubiquinone in the electron transport chain . This can lead to a buildup of succinate and a decrease in the production of fumarate and ATP .

Result of Action

The inhibition of succinate dehydrogenase by Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate leads to a disruption of cellular respiration, resulting in cell death . This makes it effective as a fungicide, as it can kill rapidly proliferating fungal cells .

Propriétés

IUPAC Name |

methyl 2-(difluoromethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-9-10(4)6(7)8/h2-3,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPZJVHEOVEYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)

![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)

![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)

methanone](/img/structure/B2976749.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)